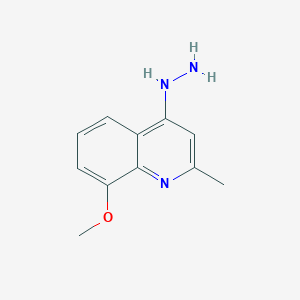
N-(4-acetylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)cyclopropanecarboxamide, also known as NAC, is a cyclic derivative of acetic acid and a common organic compound. It is used in a wide range of scientific research applications, including its use as a catalyst in organic synthesis, as a reagent in biochemical and physiological studies, and as a precursor for other compounds. NAC is also used in drug development, and has been the subject of extensive research for its potential therapeutic benefits.
Scientific Research Applications
Acetylated Compounds and Their Applications
N-acetylcysteine (NAC) in Clinical Settings
N-acetylcysteine (NAC), an acetylated amino acid, demonstrates a wide range of clinical applications due to its antioxidant properties. It plays a crucial role in replenishing intracellular glutathione levels, serving as a mucolytic agent, and offering protective effects in conditions like acetaminophen overdose and cystic fibrosis. NAC's versatility extends to psychiatric applications, where it shows promise in treating disorders such as addiction, schizophrenia, and bipolar disorder by modulating glutamatergic, neurotrophic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
Advanced Organic Synthesis Techniques
Research in synthetic organic chemistry highlights the development of novel acylation reagents and methodologies. For example, studies focused on N-Ar axis chemistry have led to new approaches for N-acylation, demonstrating the critical role of acyl groups in mediating chemical selectivity and reactivity. These advancements offer potential pathways for the synthesis and modification of compounds like N-(4-acetylphenyl)cyclopropanecarboxamide, providing insights into their utility in creating more complex molecules (Kondo & Murakami, 2001).
properties
IUPAC Name |
N-(4-acetylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMGDXLBDAVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

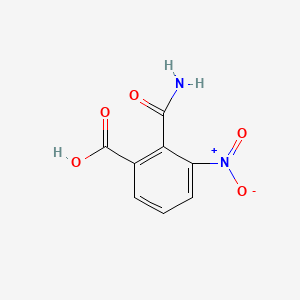

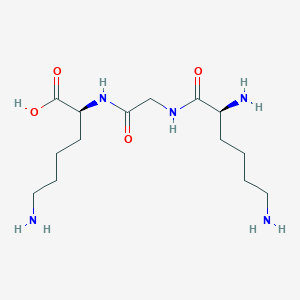

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)
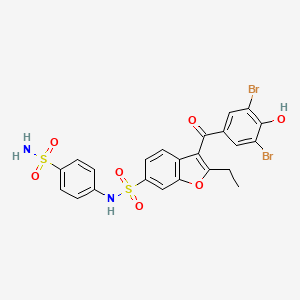

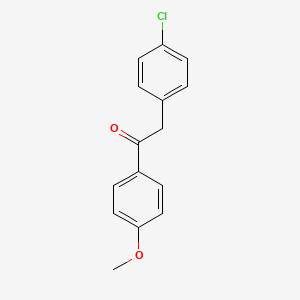

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)
![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)

acetic acid](/img/structure/B1348388.png)
